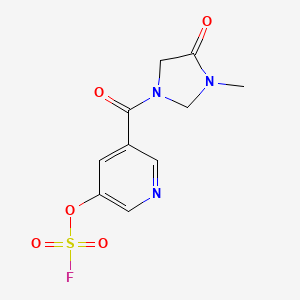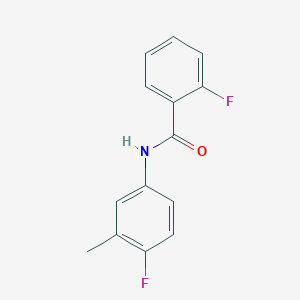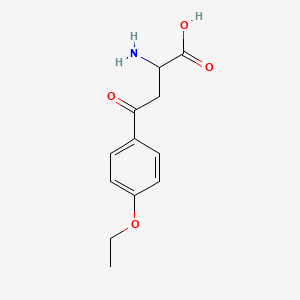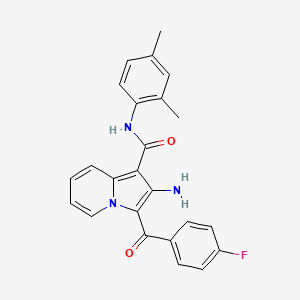![molecular formula C19H16O6 B2485914 Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-35-3](/img/structure/B2485914.png)
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves novel methods to combine specific functional groups. For instance, the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones from aryl ketones highlights the versatility of synthesizing complex molecules with potential similarities in structure and reactivity to our compound of interest (Ram & Goel, 1996). Another approach involves the characterization of similar molecules through various spectroscopic methods, including NMR, IR, and MS, as well as X-ray crystallography, to understand their molecular structure in detail (Mao et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate" has been extensively studied using X-ray crystallography. These analyses reveal intricate details about molecular interactions, such as C‒H···O to form dimers and other weak interactions contributing to crystal packing (Mao et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds involves a variety of chemical transformations, including ring transformation reactions that offer pathways to synthesize symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). These reactions highlight the chemical versatility and potential reactivity of our compound of interest.
Physical Properties Analysis
The synthesis and study of compounds with structural similarities provide insights into their photophysical properties, such as quantum yields and excited-state proton transfer, which are crucial for understanding the behavior of our compound under various conditions (Kim et al., 2021).
科学的研究の応用
Isochroman Derivatives and Crystal Structures
- Research by Palusiak et al. (2004) explored the crystal structure of isochroman derivatives similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. They found that these compounds often crystallize in chiral space groups, which is significant for understanding their physical properties and potential applications in materials science (Palusiak et al., 2004).
Synthesis from Marine Sources
- Zhou Hua-feng (2007) detailed the synthesis of a similar compound from the ascidian Polycarpa aurata. This study highlights the potential of marine organisms as sources for the synthesis of complex organic compounds (Zhou Hua-feng, 2007).
Quantum Mechanical Structure Elucidation
- Mason et al. (2016) investigated the aldol reaction involving compounds similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. Their quantum mechanical studies are crucial for understanding the molecular interactions and reaction mechanisms of these compounds, which can be applied in synthetic chemistry (Mason et al., 2016).
Synthesis and Anti-Microbial Activity
- Research by Parameshwarappa et al. (2009) on the synthesis and anti-microbial activity of thiazole substituted coumarins, which are structurally related to the queried compound, shows the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Osteoarthritis Research
- Inagaki et al. (2022) studied a compound structurally similar to the queried molecule for its potential in treating osteoarthritis. This suggests that Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate could have applications in medical research, particularly in the development of treatments for degenerative diseases (Inagaki et al., 2022).
特性
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHEHBUYSOXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)




![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

